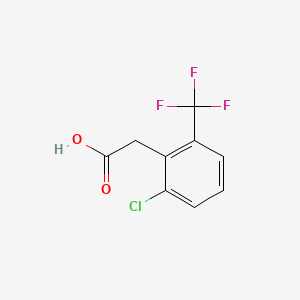

2-Chloro-6-(trifluoromethyl)phenylacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-chloro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVSWFQSUELDCNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-6-(trifluoromethyl)phenylacetic acid stands as a significant building block in medicinal chemistry and drug development. Its unique substitution pattern, featuring a sterically demanding and electron-withdrawing chlorine atom and a trifluoromethyl group at the ortho positions of the phenylacetic acid core, imparts distinct physicochemical characteristics that are pivotal for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive examination of the physical properties of this compound, offering both established data and predictive insights to support research and development endeavors.

Molecular Structure and Key Identifiers

The foundational step in understanding the physical properties of any compound is a thorough appreciation of its molecular architecture.

Molecular Structure:

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 886500-31-8 | [1] |

| Molecular Formula | C₉H₆ClF₃O₂ | [1] |

| Molecular Weight | 238.59 g/mol | [1] |

| Synonyms | 2-[2-Chloro-6-(trifluoromethyl)phenyl]acetic acid | [1] |

Physicochemical Properties

The physical state, thermal stability, and acidic nature of this compound are critical parameters for its handling, reaction setup, and biological activity.

Table 2: Core Physical Properties

| Property | Value | Source |

| Melting Point | 149-152 °C | [1] |

| Boiling Point | Predicted: 291.9 ± 35.0 °C | [2] |

| Flash Point | 113.00 °C | [1] |

| pKa | Predicted: ~3.90 | [2] |

Melting Point: A Reflection of Intermolecular Forces

The relatively high melting point of 149-152 °C suggests strong intermolecular forces in the solid state. As a carboxylic acid, the primary mode of intermolecular interaction is hydrogen bonding, leading to the formation of dimers. The presence of the halogen and trifluoromethyl groups can further influence crystal packing and van der Waals interactions, contributing to the stability of the crystal lattice.

Boiling Point: Estimation and Influencing Factors

Acidity (pKa)

The acidity of the carboxylic acid group is a crucial determinant of its behavior in biological systems and its reactivity. A predicted pKa of approximately 3.90 for the 2-chloro-3-(trifluoromethyl)phenylacetic acid isomer suggests that the target compound will have a similar acidity[2]. The electron-withdrawing nature of both the chlorine and trifluoromethyl substituents on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to unsubstituted phenylacetic acid (pKa ≈ 4.31)[3]. This is due to the inductive effect, which stabilizes the resulting carboxylate anion.

Solubility Profile

The solubility of a drug candidate or intermediate is a critical factor in its formulation and bioavailability. While specific experimental solubility data for this compound is limited, a qualitative understanding can be derived from its structure and comparison with related compounds.

Phenylacetic acid itself has limited solubility in water (15 g/L) but is soluble in organic solvents like alcohol and ether[3][4]. The introduction of the lipophilic trifluoromethyl group and the chloro group is expected to decrease its aqueous solubility while potentially increasing its solubility in non-polar organic solvents.

Table 3: Predicted and Inferred Solubility

| Solvent | Predicted/Inferred Solubility | Rationale |

| Water | Low | The hydrophobic phenyl ring and trifluoromethyl group likely dominate over the polar carboxylic acid. |

| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to hydrogen bonding with the carboxylic acid group. |

| Acetone, DMSO | Soluble | Expected to be soluble in polar aprotic solvents. |

| Toluene, Hexane | Sparingly Soluble to Insoluble | The polar carboxylic acid group will limit solubility in non-polar solvents. |

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, this section provides predicted spectral data based on the known effects of the functional groups and the substitution pattern.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be characterized by signals from the aromatic protons and the methylene protons of the acetic acid side chain.

Caption: Predicted ¹H NMR spectral regions.

-

Aromatic Region (δ 7.2-7.6 ppm): The three protons on the phenyl ring will appear as a complex multiplet due to coupling with each other. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.

-

Methylene Protons (δ ~3.8 ppm): The two protons of the -CH₂- group are expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Carbonyl Carbon (δ ~175 ppm): The carbon of the carboxylic acid group is expected to appear at a significantly downfield chemical shift.

-

Aromatic Carbons (δ 120-140 ppm): The six carbons of the phenyl ring will give rise to distinct signals. The carbons directly attached to the electron-withdrawing chloro and trifluoromethyl groups will be shifted downfield. The trifluoromethyl group itself will also show a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.

-

Methylene Carbon (δ ~40 ppm): The carbon of the -CH₂- group will appear in the aliphatic region.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| 1100-1300 | C-F stretch | Trifluoromethyl |

| 700-800 | C-Cl stretch | Chloro |

| 1450-1600 | C=C stretch | Aromatic Ring |

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion Peak: A peak corresponding to the molecular weight of the compound (m/z = 238.59) should be observable. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in a characteristic M+2 peak.

-

Fragmentation: Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of water (-H₂O, 18 Da). The presence of the trifluoromethyl and chloro groups will also influence the fragmentation pattern.

Experimental Protocols for Property Determination

To ensure the trustworthiness of the data, standardized experimental protocols are essential.

Determination of Melting Point

A calibrated differential scanning calorimeter (DSC) is the preferred method for accurate melting point determination.

Protocol: Melting Point Determination by DSC

-

Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The melting point is determined as the onset or peak of the endothermic melting transition.

Caption: Workflow for melting point determination by DSC.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable method for determining the acid dissociation constant.

Protocol: pKa Determination by Potentiometric Titration

-

Prepare a standard solution of the carboxylic acid in a suitable solvent (e.g., a water/methanol mixture).

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small increments.

-

Record the pH after each addition of the base.

-

Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. While experimental data for some properties remain to be fully elucidated, the information presented herein, grounded in established chemical principles and data from analogous structures, offers a robust foundation for researchers and scientists. The provided experimental protocols underscore the importance of empirical validation and offer a pathway to generating the high-quality data necessary for advancing drug discovery and development programs.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]

-

MDPI. (2025). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Info. Retrieved from [Link]

-

Wiley. (2023, November 7). News: Wiley Launches New Database of Predicted Infrared Spectra. Retrieved from [Link]

-

Wiley. (2023, November 28). New database of predicted infrared spectra. Retrieved from [Link]

-

ResearchGate. (2025). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenylacetic Acid (CAS: 886500-31-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Phenylacetic Acid Building Block

2-Chloro-6-(trifluoromethyl)phenylacetic acid is a specialized synthetic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifluoromethyl and chloro substitutions on the phenylacetic acid core impart distinct electronic and steric properties, making it a valuable starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the chloro substituent provides an additional point for synthetic modification and can influence the overall electronic nature of the molecule. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a technical resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 886500-31-8 | [1] |

| Molecular Formula | C₉H₆ClF₃O₂ | [2] |

| Molecular Weight | 238.59 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 149-152 °C | [2] |

Synthesis Methodologies

Route 1: Hydrolysis of 2-Chloro-6-(trifluoromethyl)benzyl Cyanide

This is a classic and robust method for the preparation of phenylacetic acids.[3][4][5][6][7][8] The synthesis involves two main steps: the formation of the benzyl cyanide intermediate followed by its hydrolysis.

Caption: Synthetic pathway from benzyl chloride to phenylacetic acid.

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)benzyl Cyanide

This step involves the nucleophilic substitution of the chlorine atom in 2-chloro-6-(trifluoromethyl)benzyl chloride with a cyanide ion.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a dropping funnel.

-

Reagents: Add sodium cyanide (1.1 equivalents) to a suitable solvent such as a mixture of ethanol and water in the flask.

-

Addition: Dissolve 2-chloro-6-(trifluoromethyl)benzyl chloride (1.0 equivalent) in ethanol and add it dropwise to the stirred cyanide solution at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-6-(trifluoromethyl)benzyl cyanide, which can be purified further by vacuum distillation.

Step 2: Hydrolysis of 2-Chloro-6-(trifluoromethyl)benzyl Cyanide

The nitrile group of the benzyl cyanide intermediate is then hydrolyzed to a carboxylic acid under either acidic or basic conditions.[3][4][5][6][7][8]

Experimental Protocol (Acidic Hydrolysis):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-chloro-6-(trifluoromethyl)benzyl cyanide.

-

Reagents: Add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

-

Reaction: Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it onto crushed ice. The solid carboxylic acid will precipitate out.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or toluene.

Route 2: Oxidation of 2-Chloro-6-(trifluoromethyl)benzaldehyde

This route provides an alternative pathway, especially if the corresponding benzaldehyde is readily available or easily synthesized.[9][10][11][12][13][14][15][16]

Caption: Oxidation of benzaldehyde to the corresponding carboxylic acid.

Experimental Protocol (Using Potassium Permanganate):

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-(trifluoromethyl)benzaldehyde in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Reagents: Slowly add a solution of potassium permanganate (KMnO₄) in water to the stirred solution of the aldehyde. An excess of the oxidizing agent is typically used.[15]

-

Reaction: The reaction is often exothermic and should be controlled by external cooling if necessary. After the initial reaction subsides, the mixture can be heated to reflux to ensure complete oxidation. The disappearance of the purple color of the permanganate indicates the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) formed. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural motifs are prevalent in a variety of biologically active molecules.

-

Scaffold for Bioactive Molecules: Phenylacetic acid derivatives are core structures in many pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the trifluoromethyl group can significantly enhance the therapeutic properties of such compounds.[17][18]

-

Kinase Inhibitors: The trifluoromethylphenyl moiety is a key component in many kinase inhibitors, which are a major class of anti-cancer drugs.[19][20] The trifluoromethyl group can improve the binding affinity and selectivity of these inhibitors to their target kinases.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.

-

Lipophilicity and Bioavailability: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

Analytical Characterization

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization and quality control of this compound.

Caption: A typical analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity and quantifying this compound.[19][21][22][23]

Proposed HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the molecular weight of the compound.[1][24][25][26]

Proposed GC-MS Method:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-400.

Expected Mass Spectrum Fragmentation: The mass spectrum would be expected to show a molecular ion peak at m/z 238/240 due to the chlorine isotopes. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the entire acetic acid side chain (-CH₂COOH, 59 Da), and potentially cleavage of the trifluoromethyl group (-CF₃, 69 Da).[27][28][29][30][31][32]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for the unambiguous structural elucidation of the molecule.[33][34][35]

Predicted NMR Data (in CDCl₃):

-

¹H NMR:

-

A singlet for the methylene protons (-CH₂-) is expected around δ 3.8-4.2 ppm.

-

The aromatic protons will appear in the region of δ 7.2-7.8 ppm, showing complex splitting patterns due to coupling with each other and with the fluorine atoms of the trifluoromethyl group.

-

A broad singlet for the carboxylic acid proton (-COOH) will be present, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

-

¹³C NMR:

-

The carboxylic acid carbonyl carbon should appear around δ 175-180 ppm.

-

The methylene carbon is expected in the range of δ 35-45 ppm.

-

The aromatic carbons will resonate between δ 120-140 ppm, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The carbon bearing the trifluoromethyl group itself will be significantly downfield.[36]

-

-

¹⁹F NMR:

-

A singlet for the trifluoromethyl group (-CF₃) is expected.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. As a general guideline for substituted carboxylic acids, it may be corrosive and an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern offers a strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide has provided a comprehensive technical overview, including plausible synthetic routes, potential applications, and detailed analytical methodologies, to aid researchers in the effective utilization of this important chemical intermediate.

References

Click to expand

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 886500-31-8 | 2821-7-07 | MDL MFCD06660234 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Phenylacetic acid production(PAA-precursor) [aecenar.com]

- 5. scribd.com [scribd.com]

- 6. CN106278861A - A kind of method preparing substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. CN103232338A - Preparation method of phenylacetic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC01305K [pubs.rsc.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Potassium Permanganate [organic-chemistry.org]

- 17. asianpubs.org [asianpubs.org]

- 18. nbinno.com [nbinno.com]

- 19. helixchrom.com [helixchrom.com]

- 20. nbinno.com [nbinno.com]

- 21. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 22. Robustness study of a reversed-phase liquid chromatographic method for the analysis of carboxylic acids in industrial reaction mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. gcms.cz [gcms.cz]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. youtube.com [youtube.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. scienceready.com.au [scienceready.com.au]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. whitman.edu [whitman.edu]

- 33. web.pdx.edu [web.pdx.edu]

- 34. organicchemistrydata.org [organicchemistrydata.org]

- 35. thieme-connect.de [thieme-connect.de]

- 36. hmdb.ca [hmdb.ca]

2-Chloro-6-(trifluoromethyl)phenylacetic acid molecular weight

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-Chloro-6-(trifluoromethyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a halogenated and fluorinated organic compound of significant interest in synthetic chemistry. Central to its identity and application is its molecular weight, a critical parameter for stoichiometric calculations, analytical characterization, and quality control. This document details the compound's core physicochemical properties, distinguishes between average molecular weight and monoisotopic mass, and presents a validated protocol for its empirical determination via mass spectrometry. The guide is intended to serve as an authoritative resource for scientists engaged in research and development involving this versatile chemical building block.

Introduction to this compound

This compound is a substituted phenylacetic acid derivative. The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for developing bioactive compounds.

Accurate knowledge of the molecular weight is the cornerstone of chemical synthesis and analysis. It is indispensable for converting between mass and molar quantities, ensuring precise stoichiometric ratios in reactions, and confirming the identity of synthesized products. This guide elucidates the theoretical basis of this compound's molecular weight and the practical methodology for its verification.

Core Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its chemical formula, molecular weight, and structure. A critical distinction for analytical chemists is the difference between average molecular weight (or molar mass) and monoisotopic mass.

-

Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all stable isotopes for each element in the molecule. It is the value used for stoichiometric calculations in bulk chemical reactions.

-

Monoisotopic Mass: This value is calculated using the mass of the most abundant naturally occurring stable isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). It is the mass that is most commonly observed and precisely measured in high-resolution mass spectrometry.

The key quantitative and identifying properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClF₃O₂ | [1][2][3] |

| Average Molecular Weight | 238.59 g/mol | [2] |

| Monoisotopic Mass | 238.00084 Da | [1] |

| CAS Number | 886500-31-8 | [2][3] |

| Melting Point | 149-152 °C | [2] |

Chemical Structure and Identifiers

The spatial arrangement of atoms defines the compound's reactivity and interactions. The structure is presented below, followed by standard chemical identifiers used in databases and computational software.

-

SMILES: C1=CC(=C(C(=C1)Cl)CC(=O)O)C(F)(F)F[1]

-

InChI: InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)[1]

Authoritative Determination of Molecular Weight by Mass Spectrometry

While the theoretical molecular weight is calculated from the chemical formula, its experimental verification is crucial for structure confirmation and purity assessment. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, offering unparalleled accuracy and precision. Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like carboxylic acids, as it typically produces intact molecular ions with minimal fragmentation.

Rationale for ESI-MS

The choice of ESI as the ionization method is based on its ability to generate charged ions directly from a liquid phase with high efficiency and low internal energy transfer. This prevents the thermal degradation of the analyte and favors the formation of pseudomolecular ions, such as the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The carboxylic acid moiety of the target compound is readily deprotonated, making negative ion mode ESI-MS a particularly sensitive and reliable method for its detection.

Experimental Workflow for Molecular Weight Verification

The following protocol describes a self-validating system for the determination of the monoisotopic mass of this compound.

Step-by-Step Protocol

-

System Calibration: Prior to analysis, the mass spectrometer (e.g., an Orbitrap or TOF instrument) must be calibrated using a certified calibration solution with known masses across the desired mass range. This ensures high mass accuracy.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution of 1 mg/mL.

-

Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL using a solvent system compatible with ESI, such as 50:50 acetonitrile:water. For negative ion mode, adding a small amount of a basic modifier like ammonium hydroxide can enhance deprotonation, although it is often unnecessary for carboxylic acids. For positive ion mode, 0.1% formic acid is typically added to promote protonation.

-

-

Infusion and Ionization:

-

Load the diluted sample into a syringe and place it in a syringe pump connected to the ESI source.

-

Infuse the sample at a constant flow rate (e.g., 5-10 µL/min) into the ion source.

-

Apply appropriate ESI source parameters (e.g., capillary voltage: -3.0 to -4.5 kV for negative mode; sheath gas and auxiliary gas flow rates) to achieve a stable ion spray.

-

-

Data Acquisition:

-

Acquire mass spectra in the appropriate mass range (e.g., m/z 50-500) in high-resolution mode.

-

Average the scans over a stable period (e.g., 1-2 minutes) to obtain a high-quality spectrum.

-

-

Data Analysis and Interpretation:

-

Process the acquired data to generate the mass spectrum.

-

In negative ion mode, the primary ion of interest will be the deprotonated molecule, [M-H]⁻. Its theoretical monoisotopic mass is calculated as: 238.00084 Da (M) - 1.00783 Da (H⁺) + 0.00055 Da (e⁻) ≈ 236.99356 Da . The observed peak should match this value with high accuracy (typically < 5 ppm error).

-

PubChem predicts several adducts, including the [M-H]⁻ ion at m/z 236.99356 and the [M+H]⁺ ion at m/z 239.00812[1]. The presence of these ions at their predicted m/z values provides definitive confirmation of the compound's molecular weight and elemental composition.

-

Significance in Research and Drug Development

The precise molecular weight of this compound is not merely an academic detail; it is a prerequisite for its effective use in any research or development context.

-

Stoichiometric Precision: In multi-step syntheses, using the correct molar ratios is essential for maximizing yield and minimizing impurities. Inaccurate molecular weight values lead to stoichiometric errors that propagate through the synthetic route.

-

Compound Identity Confirmation: For drug development professionals, confirming that the correct molecule has been synthesized is a fundamental requirement for all subsequent biological testing and preclinical studies. HRMS provides unambiguous confirmation of the elemental formula.

-

Regulatory Compliance: When submitting data to regulatory agencies like the FDA or EMA, comprehensive characterization data, including definitive molecular weight verification, is mandatory for the registration of new chemical entities.

Conclusion

This compound has a calculated average molecular weight of 238.59 g/mol and a monoisotopic mass of 238.00084 Da . While the former is essential for macroscopic chemical synthesis, the latter is the key parameter verified with high precision using modern analytical techniques like high-resolution mass spectrometry. The protocols and data presented in this guide provide researchers and drug development scientists with the authoritative information necessary to confidently utilize, characterize, and validate this important chemical intermediate in their work.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data of 2-Chloro-6-(trifluoromethyl)phenylacetic acid: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-6-(trifluoromethyl)phenylacetic acid, a compound of interest in contemporary drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmacologically active molecules. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenyl ring, imparts specific electronic and steric properties that are crucial for its biological activity and chemical reactivity. Accurate structural confirmation and purity assessment are paramount, necessitating a thorough analysis of its spectroscopic signatures. This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the interpretation of the spectra and the underlying molecular characteristics.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the acetic acid side chain. The electron-withdrawing nature of the chlorine and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | 10 - 13 | Singlet (broad) | - |

| Ar-H (H4) | ~ 7.6 | Triplet | ~ 8.0 |

| Ar-H (H3, H5) | ~ 7.4 | Doublet | ~ 8.0 |

| -CH₂- | ~ 3.8 | Singlet | - |

Interpretation and Rationale:

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet at a high chemical shift, often between 10 and 13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit a complex splitting pattern. The proton at the 4-position (para to the acetic acid group) is expected to be a triplet due to coupling with the two adjacent protons. The protons at the 3 and 5-positions will likely appear as a doublet, coupling with the H4 proton. The exact chemical shifts are influenced by the strong electron-withdrawing effects of the ortho-chloro and ortho-trifluoromethyl groups.

-

Methylene Protons (-CH₂-): The two protons of the methylene group are adjacent to the electron-withdrawing carboxylic acid group and the aromatic ring, leading to a downfield shift to around 3.8 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | ~ 175 |

| C1 | ~ 135 |

| C2 | ~ 132 (q, J ≈ 30 Hz) |

| C6 | ~ 128 (q, J ≈ 5 Hz) |

| C3, C5 | ~ 130 |

| C4 | ~ 125 |

| -CF₃ | ~ 124 (q, J ≈ 275 Hz) |

| -CH₂- | ~ 40 |

Interpretation and Rationale:

-

Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at a characteristic downfield shift of around 175 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 120-140 ppm. The carbons directly attached to the electron-withdrawing chloro (C2) and trifluoromethyl (C6) groups will show complex quartet (q) splitting due to coupling with the fluorine atoms. The C-F coupling constants are typically large. The quaternary carbon (C1) attached to the acetic acid side chain will also be downfield.

-

Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms, with a large coupling constant (¹JCF) of approximately 275 Hz.

-

Methylene Carbon (-CH₂-): The methylene carbon will be found upfield around 40 ppm.

Experimental Protocol for NMR Data Acquisition

A robust protocol is essential for obtaining high-quality NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Causality in Experimental Choices:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Deuterated dimethyl sulfoxide (DMSO-d₆) is an alternative, particularly useful for observing the acidic proton of the carboxylic acid, which may exchange with residual water in other solvents.

-

Field Strength: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns in the aromatic region.

-

Number of Scans: A higher number of scans for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope, which results in a lower signal-to-noise ratio compared to ¹H NMR.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad, Strong |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong, Sharp |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong |

| C-F stretch | 1300 - 1100 | Strong |

| C-Cl stretch | 800 - 600 | Medium |

Interpretation and Rationale:

-

O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that spans from 3300 to 2500 cm⁻¹.[1][2] This broadness is due to strong intermolecular hydrogen bonding, which forms dimers in the solid state or in concentrated solutions.[1]

-

C=O Stretch: A strong and sharp absorption band for the carbonyl group of the carboxylic acid is expected around 1710 cm⁻¹.[3][4] Conjugation with the aromatic ring can slightly lower this frequency.

-

C-O Stretch and O-H Bend: A strong C-O stretching band will be present in the 1320-1210 cm⁻¹ region, and O-H bending vibrations can be observed around 1440-1395 cm⁻¹ and 950-910 cm⁻¹.[1]

-

C-F and C-Cl Stretches: The trifluoromethyl and chloro substituents will give rise to strong C-F stretching absorptions in the 1300-1100 cm⁻¹ range and a medium C-Cl stretch in the fingerprint region (800-600 cm⁻¹).

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition.

Trustworthiness of the Protocol:

-

Sample Preparation: The KBr pellet method is a classic technique for solid samples, ensuring good spectral quality. ATR is a more modern and convenient method that requires minimal sample preparation and provides excellent results for both solid and liquid samples.

-

Background Correction: A background spectrum of the empty sample compartment (or the ATR crystal) is always recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, ensuring the integrity of the final spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

| 238/240 | [M]⁺ | Molecular ion peak (isotopic pattern for Cl) |

| 193/195 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 165 | [M - COOH - Cl]⁺ | Loss of chlorine from the above fragment |

| 45 | [COOH]⁺ | Carboxylic acid fragment |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear at m/z 238, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. A smaller peak at m/z 240, with approximately one-third the intensity, will be observed due to the natural abundance of the ³⁷Cl isotope.[5][6] This M/M+2 isotopic pattern is a clear indicator of the presence of a single chlorine atom.

-

Key Fragmentation Pathways: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) to form the [M - COOH]⁺ fragment at m/z 193/195. Further fragmentation could involve the loss of the chlorine atom.

Proposed Fragmentation Pathway

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: Workflow for mass spectrometry data acquisition.

Expertise in Method Selection:

-

Ionization Method: Electron Ionization (EI) is a standard technique for small, volatile molecules and typically provides rich fragmentation patterns that are useful for structural elucidation.

-

Mass Analyzer: Both quadrupole and TOF analyzers are suitable for this analysis. A TOF analyzer would provide higher mass accuracy, which can be beneficial for confirming the elemental composition of the ions.

Conclusion

The spectroscopic analysis of this compound provides a detailed picture of its molecular structure. The predicted NMR, IR, and MS data are consistent with the proposed structure and offer a reliable basis for its identification and characterization. The experimental protocols outlined in this guide are designed to yield high-quality, reproducible data, ensuring the scientific rigor required in research and development settings.

References

-

IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (2018). The Journal of Physical Chemistry A. Retrieved from [Link]

-

IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry: Alkyl Halide Fragmentation. (2024). JoVE. Retrieved from [Link]

-

Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

This compound (C9H6ClF3O2). PubChem. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 2. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 3. CAS 886500-31-8 | 2821-7-07 | MDL MFCD06660234 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. 2-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(94022-96-5) 1H NMR spectrum [chemicalbook.com]

- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 6. 2-Chloro-2-fluoro-2-phenylacetic acid | C8H6ClFO2 | CID 14897528 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-6-(trifluoromethyl)phenylacetic acid chemical structure and properties

An In-depth Technical Guide to 2-Chloro-6-(trifluoromethyl)phenylacetic acid

Abstract: This document provides a comprehensive technical overview of this compound, a key chemical intermediate in modern synthetic chemistry. We will delve into its chemical structure, physicochemical properties, and established synthetic routes. Furthermore, this guide will explore its applications, particularly within the pharmaceutical and agrochemical industries, and provide essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in drug discovery and material science who require a detailed understanding of this versatile compound.

Chemical Identity and Structure

This compound is a substituted phenylacetic acid derivative. The strategic placement of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological activity.

-

IUPAC Name: 2-[2-Chloro-6-(trifluoromethyl)phenyl]acetic acid[1]

-

CAS Number: 886500-31-8[1]

-

Molecular Weight: 238.59 g/mol [1]

The structure consists of a phenyl ring substituted at the 2-position with a chlorine atom and at the 6-position with a trifluoromethyl (CF₃) group. An acetic acid moiety is attached to the first carbon of the phenyl ring.

Structural Representations:

-

SMILES: C1=CC(=C(C(=C1)Cl)CC(=O)O)C(F)(F)F[3]

-

InChI: InChI=1S/C9H6ClF3O2/c10-7-3-1-2-6(9(11,12)13)5(7)4-8(14)15/h1-3H,4H2,(H,14,15)[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Appearance | White powder | [4] |

| Melting Point | 149-152 °C | [1] |

| Boiling Point | Not specified | |

| Flash Point | 113.00 °C | [1] |

| Purity | ≥99% | [4] |

| Storage | Sealed and preserved | [4] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible synthetic approach can be extrapolated from established organic chemistry principles. A common method for preparing substituted phenylacetic acids involves the formation of a Grignard reagent followed by carboxylation or other functional group manipulations. A related patent for trifluorophenylacetic acids describes a two-step method involving an allylating agent and subsequent oxidative cleavage.[5]

Hypothetical Laboratory-Scale Synthesis Protocol:

This protocol is a generalized representation and may require optimization.

-

Grignard Reagent Formation:

-

React 1-bromo-2-chloro-6-(trifluoromethyl)benzene with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere (e.g., Argon or Nitrogen) to form the corresponding Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to a low temperature (e.g., -78 °C) and bubble dry carbon dioxide gas through the solution.

-

-

Acidification and Extraction:

-

After the reaction is complete, quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

Extract the desired product, this compound, with an organic solvent like ethyl acetate.

-

-

Purification:

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The trifluoromethyl group can enhance metabolic stability and binding affinity of a molecule to its biological target.

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[6] The specific substitutions on this compound make it a candidate for developing novel therapeutic agents.

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound can be used to create new herbicides and pesticides with improved efficacy.[6]

-

Material Science: Fluorinated organic compounds are of interest in material science for creating polymers and coatings with enhanced chemical resistance.[6]

While direct biological activity data for this compound is not extensively published, related phenylacetic acid compounds have shown antifungal properties.[7] For instance, 2-chloro-N-phenylacetamide has demonstrated activity against Aspergillus flavus and Candida species.[8][9]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on safety data for similar chemical structures, the following precautions should be observed.

Hazard Identification:

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11][12][13]

-

If on skin: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[10][11][12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11][12]

-

Caption: Standard safety and handling workflow for chemical reagents like this compound.

References

- SynQuest Laboratories. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- LookChem. (n.d.). This compound cas no.886500-31-8.

- Cayman Chemical. (2025). Safety Data Sheet - Phenylacetic Acid.

- Fisher Scientific. (2024). Safety Data Sheet.

- Thermo Fisher Scientific. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet - Phenylacetic Acid.

- ChemicalBook. (2023). This compound | 886500-31-8.

- Chem-Impex. (n.d.). 2-(Trifluoromethyl)phenylacetic acid.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetic acid 98%.

- Google Patents. (2005). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.

- Combi-Blocks. (2023). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)phenylacetic acid.

- ChemBK. (2024). 2-chloro-2-[3-(trifluoromethyl)phenyl]acetic acid.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)phenylacetic acid 98 3038-48-0.

- Journal of the American Chemical Society. (2026). Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. Retrieved from Journal of the American Chemical Society.

- PubChem. (n.d.). 2-Fluoro-5-(trifluoromethyl)phenylacetic acid.

- SciELO. (n.d.). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide.

- Frontiers. (2020). Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici.

- SciELO. (n.d.). Antifungal activity of 2-chloro-N-phenylacetamide.

- Sigma-Aldrich. (n.d.). 3-(Trifluoromethyl)phenylacetic acid 97%.

Sources

- 1. CAS 886500-31-8 | 2821-7-07 | MDL MFCD06660234 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C9H6ClF3O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound, CasNo.886500-31-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. US6870067B2 - Process for the synthesis of trifluorophenylacetic acids - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Frontiers | Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici [frontiersin.org]

- 8. scielo.br [scielo.br]

- 9. scielo.br [scielo.br]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

The Multifaceted Biological Activities of 2-Chloro-6-(trifluoromethyl)phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

Derivatives of 2-Chloro-6-(trifluoromethyl)phenylacetic acid represent a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth exploration of these derivatives, focusing on their anti-inflammatory, analgesic, and anticancer properties. We will delve into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering insights to guide future discovery and optimization efforts.

The core structure, characterized by a phenylacetic acid moiety substituted with a chloro and a trifluoromethyl group, provides a unique electronic and steric landscape for molecular interactions with biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity due to its high electronegativity and lipophilicity.[1] This guide will dissect how modifications to this core structure influence its biological profile, paving the way for the rational design of novel therapeutic agents.

Anti-inflammatory and Analgesic Activities: Targeting the Prostaglandin Pathway

A significant body of research has focused on the anti-inflammatory and analgesic potential of this compound derivatives. A key mechanism underlying these effects is the inhibition of enzymes involved in the prostaglandin biosynthesis pathway, particularly cyclooxygenases (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).

Mechanism of Action: Inhibition of mPGES-1

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a terminal synthase in the pro-inflammatory prostaglandin E2 (PGE2) biosynthetic pathway. Its upregulation is associated with various inflammatory conditions. Derivatives of this compound have been identified as potent and selective inhibitors of mPGES-1.[2]

One notable example is the discovery of dioxane-fused tricyclic benz[d]imidazole derivatives incorporating the 2-chloro-6-fluorophenylamino moiety. Compound 17d from this series, {2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide}, demonstrated excellent inhibitory potency against the mPGES-1 enzyme.[2]

Table 1: In Vitro Inhibitory Activity of Compound 17d [2]

| Assay Type | IC50 Value |

|---|---|

| mPGES-1 Enzyme Assay | 8 nM |

| A549 Cell-based Assay | 16.24 nM |

| Human Whole Blood Assay | 249.9 nM |

| Guinea Pig mPGES-1 Assay | 10.79 nM |

The data clearly indicates that this class of compounds effectively inhibits mPGES-1 at nanomolar concentrations, translating from enzymatic to cellular and whole blood assays. This suggests a promising therapeutic window for treating inflammatory disorders with a reduced risk of side effects associated with non-selective COX inhibitors.

Experimental Protocol: In Vitro mPGES-1 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory activity of test compounds against mPGES-1.

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing the purified mPGES-1 enzyme, the substrate prostaglandin H2 (PGH2), and a reducing agent such as glutathione.

-

Compound Incubation: Test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).

-

Reaction Initiation and Termination: The reaction is initiated by the addition of PGH2. After a defined incubation time (e.g., 60 seconds) at room temperature, the reaction is terminated by adding a stop solution containing a reducing agent and a stable isotope-labeled internal standard of PGE2.

-

Quantification: The amount of PGE2 produced is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for in vitro mPGES-1 inhibition assay.

Analgesic Activity

Several derivatives of phenylacetic acid have been synthesized and evaluated for their analgesic activities.[4][5][6][7] The mechanism of action for analgesia is often linked to the anti-inflammatory properties, specifically the inhibition of prostaglandin synthesis. Prostaglandins are known to sensitize nociceptors, and their inhibition leads to a reduction in pain perception. In vivo models, such as the acetic acid-induced writhing test in mice, are commonly used to assess analgesic efficacy.[6]

Anticancer Activity: A Multifaceted Approach

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their mechanisms of action appear to be diverse, targeting different pathways involved in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

One intriguing mechanism of action for a related fluorinated quinolinecarboxylic acid derivative, NSC 368390, involves the inhibition of de novo pyrimidine nucleotide biosynthesis.[8][9] This compound was shown to be a potent inhibitor of dihydroorotate dehydrogenase, the fourth enzyme in this critical pathway.[9] Depletion of uridine and cytidine triphosphate pools leads to the cessation of RNA and DNA synthesis, ultimately resulting in cancer cell death.[8][9] While not a direct derivative of this compound, this provides a plausible and important avenue of investigation for trifluoromethyl-containing aromatic acids.

Caption: Inhibition of de novo pyrimidine biosynthesis pathway.

Cytotoxicity Against Cancer Cell Lines

Thiazolo[4,5-d]pyrimidine derivatives incorporating a trifluoromethyl group have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines.[1] One of the most active compounds, 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[2][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione), exhibited significant growth inhibition against melanoma, breast, and prostate cancer cell lines.[1]

Table 2: In Vitro Cytotoxicity (IC50, µM) of Compound 3b [1]

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| C32 | Melanotic Melanoma | 24.4 |

| A375 | Amelanotic Melanoma | 25.4 |

| MCF-7/WT | Breast Cancer | >50 |

| DU145 | Prostate Cancer | >50 |

| HaCaT | Normal Keratinocytes | 33.5 |

| CHO-K1 | Normal Ovarian Cells | 75.5 |

These findings underscore the potential of trifluoromethyl-containing heterocyclic compounds derived from or inspired by the this compound scaffold in the development of new anticancer therapies.[1] Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these derivatives. Phenylacetamide derivatives have also shown promise as anticancer agents, with some compounds demonstrating notable activity against prostate and breast cancer cell lines.[11]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Antifungal and Antibacterial Activities

Beyond anti-inflammatory and anticancer applications, derivatives of chloro- and trifluoromethyl-substituted phenylacetic acids have also been investigated for their antimicrobial properties.

Antifungal Activity

A study on 2-chloro-N-phenylacetamide demonstrated its potential as an antifungal agent against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[12] The compound exhibited minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL and was also effective in inhibiting biofilm formation.[12] The proposed mechanism of action involves binding to ergosterol in the fungal cell membrane.[13]

Antibacterial Activity

Acylthiourea derivatives containing a trifluoromethyl-substituted phenyl ring have shown promising activity against both planktonic and biofilm-embedded microbial cells, including Staphylococcus aureus.[14] In silico docking studies suggested that these compounds may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications of the acetic acid side chain.

-

Role of Halogen Substitution: The presence of both chloro and trifluoromethyl groups at the 2 and 6 positions appears to be crucial for certain biological activities. The steric hindrance and electronic effects of these substituents can influence the conformation of the molecule and its binding to target proteins.[10]

-

Amide and Hydrazide Modifications: Conversion of the carboxylic acid moiety to amides or hydrazides has been a successful strategy in developing potent anti-inflammatory and analgesic agents.[2][4] These modifications can alter the pharmacokinetic properties of the compounds and introduce new hydrogen bonding interactions with the target.

-

Heterocyclic Scaffolds: Incorporating the substituted phenyl moiety into heterocyclic ring systems, such as benzimidazoles and thiazolopyrimidines, has yielded compounds with potent mPGES-1 inhibitory and anticancer activities, respectively.[1][2]

Conclusion and Future Directions

The derivatives of this compound constitute a versatile and promising class of compounds with a broad range of biological activities. Their potential as anti-inflammatory, analgesic, and anticancer agents has been demonstrated through various in vitro and in vivo studies. The key to unlocking their full therapeutic potential lies in a deeper understanding of their mechanisms of action and a systematic exploration of their structure-activity relationships.

Future research should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets for derivatives that exhibit potent biological activity but have an unknown mechanism of action.

-

Optimization of Pharmacokinetic Properties: Modifying the core structure to improve absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing in vivo efficacy and safety.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing therapeutic agents to overcome drug resistance and improve treatment outcomes, particularly in cancer therapy.

By leveraging the insights presented in this guide, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics based on the this compound scaffold, ultimately addressing unmet medical needs in inflammation, pain, and oncology.

References

-

Muthukaman, N., et al. (2016). Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984. Available at: [Link]

-

Kemp, J. V., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(11), 1594-1607. Available at: [Link]

-

Bentham Science. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Retrieved from [Link]

-

de Oliveira, C. B. A., et al. (2021). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Brazilian Journal of Biology, 83, e248102. Available at: [Link]

-

de Oliveira, R. B., et al. (2012). Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. Molecules, 17(10), 11804-11822. Available at: [Link]

-

Li, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1955-1964. Available at: [Link]

-

Almasirad, A., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518. Available at: [Link]

-

Nannini, G., et al. (1976). Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. Arzneimittel-Forschung, 26(7), 1334-1339. Available at: [Link]

-

Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Available at: [Link]

-

Amir, M., Kumar, H., & Khan, S. A. (2008). Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives. Archiv der Pharmazie, 341(5), 307-315. Available at: [Link]

-

Cignarella, G., et al. (1987). Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity. Il Farmaco; edizione scientifica, 42(1), 25-36. Available at: [Link]

-

Dexter, D. L., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Available at: [Link]

-

Limban, C., et al. (2020). Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. Molecules, 25(8), 1957. Available at: [Link]

-

Zhang, Q-L., et al. (2020). Crystal structure and Hirshfeld surface analysis of 3-(2-chloro-6-fluorophenyl)-1,5-di(thiophen-2-yl)pentane-1,5-dione. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1762-1766. Available at: [Link]

-

Dexter, D. L., et al. (1986). Mechanism of Action of the Novel Anticancer Agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic Acid Sodium Salt (NSC 368390): Inhibition of De Novo Pyrimidine Nucleotide Biosynthesis. Cancer Research, 46(10), 5014-5019. Available at: [Link]

-

de Oliveira, C. B. A., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Brazilian Journal of Biology, 83, e248103. Available at: [Link]

-

Wang, Y., et al. (2020). Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. Organic & Biomolecular Chemistry, 18(28), 5434-5446. Available at: [Link]

-

NIST. (n.d.). 2-Chloro-6-fluorophenylacetic acid. Retrieved from [Link]

-

Jones, P. G., & Kuś, N. (2025). Crystal structure of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 8), 1082-1086. Available at: [Link]

-

Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 339-345. Available at: [Link]

-

Kuş, N. (2017). STRUCTURAL CHARACTERIZATION AND PHOTOCHEMISTRY OF 2-CHLORO-6-FLUOROBENZOIC ACID ISOLATED IN A XENON MATRIX. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 18(2), 315-322. Available at: [Link]

Sources

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 4. Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of 3-chloro-4-cyclopropylmethoxyphenylacetic acid and its alpha-methyl homologue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-inflammatory, analgesic, ulcerogenic and lipid peroxidation activities of some new 2-[(2,6-dichloroanilino) phenyl]acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Mechanism of action of the novel anticancer agent 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarbo xylic acid sodium salt (NSC 368390): inhibition of de novo pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scielo.br [scielo.br]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

The Trifluoromethyl Group in Phenylacetic Acid Derivatives: A Strategic Tool in Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms, particularly as the trifluoromethyl (CF3) group, has become a cornerstone of rational drug design.[1][2] This is not merely a matter of atomic substitution; it is a profound strategic choice that can dramatically alter the physicochemical and pharmacological properties of a lead compound. The phenylacetic acid scaffold, a common motif in a variety of bioactive molecules, provides an excellent platform to explore the multifaceted role of the trifluoromethyl group. This guide will provide an in-depth technical analysis of the rationale, application, and evaluation of trifluoromethylated phenylacetic acid derivatives, offering field-proven insights for researchers and drug development professionals.

Pillar I: Enhancing Physicochemical Properties - The "Why" Behind Trifluoromethylation

The decision to introduce a trifluoromethyl group is driven by its unique electronic and steric properties, which predictably influence a molecule's behavior in a biological system.[3][4] These modifications are foundational to optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulating Lipophilicity and Acidity: A Quantitative Comparison

The trifluoromethyl group is a potent electron-withdrawing group, a characteristic that significantly impacts the acidity (pKa) of the carboxylic acid moiety in phenylacetic acid derivatives.[5] This increased acidity can influence a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets.

Furthermore, the CF3 group generally increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[6] However, the position of the CF3 group is crucial, as its inductive effect can also influence the hydration of nearby functional groups.[7]

Below is a table summarizing the effect of trifluoromethylation on the key physicochemical properties of the phenylacetic acid scaffold.

| Compound | Structure | pKa | LogP | Rationale for Change |

| Phenylacetic Acid |  | 4.31 | 1.41 | Baseline compound. |